Monoperoxyphthalic Acid Magnesium Salt

Übersicht

Beschreibung

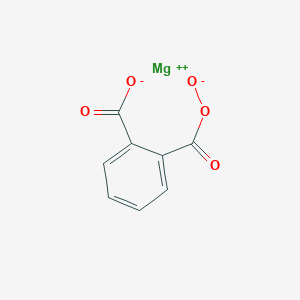

Monoperoxyphthalic Acid Magnesium Salt, also known as Magnesium Monoperoxyphthalate Hexahydrate or MMPP Hexahydrate, is a compound with the molecular formula C16H10MgO10·6H2O . It is a white to almost white powder or crystal .

Synthesis Analysis

Monoperoxyphthalic Acid Magnesium Salt is used as a synthetic reagent in oxidation .Molecular Structure Analysis

The molecular weight of Monoperoxyphthalic Acid Magnesium Salt is 494.64 . The molecular formula is C16H10MgO10·6H2O .Chemical Reactions Analysis

Monoperoxyphthalic Acid Magnesium Salt is used as an oxidant in organic synthesis . Its main areas of use are the conversion of ketones to esters (Baeyer-Villiger oxidation), epoxidation of alkenes (Prilezhaev reaction), oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to produce amine oxides .Physical And Chemical Properties Analysis

Monoperoxyphthalic Acid Magnesium Salt is a solid at 20 degrees Celsius . It is soluble in water and insoluble in chloroform .Wissenschaftliche Forschungsanwendungen

Oxidation of Amino Acid Esters : Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) is effective in oxidizing various α-amino acid esters to α-oximino esters, which are potent inhibitors for prostate-specific membrane antigen (PSMA) (Wu, Choi, Hatton, & Berkman, 2010).

Oxidant for Selenides : MMPP is a safe and mild oxidant for the direct oxidation of selenides to selenones at room temperature, useful in synthesizing heterocyclic compounds (Temperini, Curini, Rosati, & Minuti, 2014).

Steroid Biosynthesis : Magnesium monoperoxyphthalate demonstrates fair β-stereoselectivity in the epoxidation of various steroids when used with manganese porphyrins (Ramasseul, Scheer, Tavares, & Marchon, 1990).

Synthesis of Oleanolic Acid Derivatives : MMPP effectively oxidizes oleanolic acid derivatives into β-hydroxy-γ-lactones, enabling the synthesis of specific organic compounds (Salvador, Moreira, Pinto, Leal, & Paixão, 2012).

Hydroxylation of Hydrocarbons : It efficiently hydroxylates saturated hydrocarbons, yielding alcohols and ketones with notable yields and high turnover rates (Querci & Ricci, 1990).

Antimicrobial Properties : MMPP exhibits antimicrobial properties against yeasts, vegetative bacteria, and can slowly inactivate bacterial endospores, making it suitable as a liquid chemical sterilant (Baldry, 1984).

Oxidation of Aromatic Aldehydes : It effectively oxidizes aromatic aldehydes to benzoic acid and phenols (Heaney & Newbold, 2001).

Decontamination of Organic Compounds : MMPP rapidly and completely destroys diazinon, an insecticidal phosphorothioate, under mild conditions (Lion et al., 1996).

Synthesis of Hydroxy- and Alkoxysultams : MMPP is used in an efficient novel synthesis method for producing 3-hydroxysultams and 3-alkoxysultams in high yields (Taubert et al., 2003).

Oral Care Applications : MMPP in mouth rinses and dentifrices effectively reduces plaque without causing tooth staining, though it may increase salivary candida counts (Scully et al., 1999).

Safety and Hazards

Monoperoxyphthalic Acid Magnesium Salt can cause skin irritation and serious eye irritation . Heating may cause a fire . It is harmful if inhaled . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Zukünftige Richtungen

Monoperoxyphthalic Acid Magnesium Salt has been used as the active ingredient in certain surface disinfectants . It exhibits a broad spectrum biocidal effect, including inactivation of endospores . Its wide surface compatibility enables its use on sensitive materials, such as plastic and rubber equipment used in hospitals . Additionally, it has been investigated as a potential antibacterial agent for mouthwashes and toothpaste .

Eigenschaften

IUPAC Name |

magnesium;2-oxidooxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h1-4,12H,(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSBDBZGEDUBHE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4MgO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436002 | |

| Record name | Magnesium monoperoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monoperoxyphthalic Acid Magnesium Salt | |

CAS RN |

109536-69-8 | |

| Record name | Magnesium monoperoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.